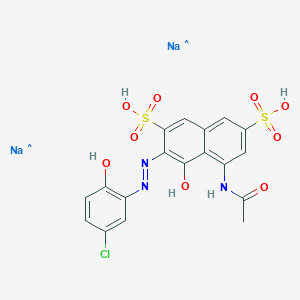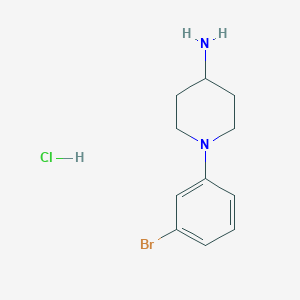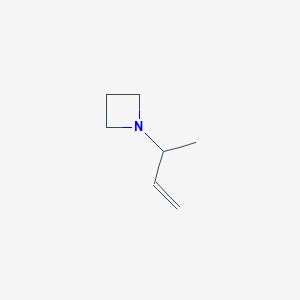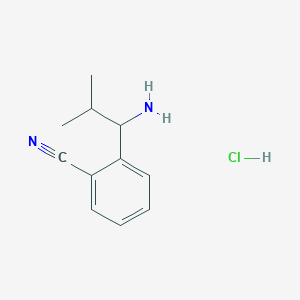![molecular formula C10H12N5NaO10P2 B12278052 Sodium;[[2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12278052.png)
Sodium;[[2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 5’-diphosphate, periodate oxidized sodium salt is a derivative of adenosine diphosphate where the ribose moiety is oxidized by periodate. This compound is often used in biochemical research due to its ability to interact with various enzymes and proteins. It is known for its role in stimulating the permeability transition in mitochondria and modifying the duration and intensity of firefly luciferase-containing reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 5’-diphosphate, periodate oxidized sodium salt typically involves the oxidation of adenosine diphosphate using periodate. The reaction conditions generally include:
Oxidizing Agent: Sodium periodate (NaIO4)
Solvent: Aqueous solution
Temperature: Room temperature
Reaction Time: Several hours
The reaction proceeds by the cleavage of the vicinal diol in the ribose moiety of adenosine diphosphate, resulting in the formation of dialdehyde groups .
Industrial Production Methods
While specific industrial production methods are not widely documented, the process likely involves scaling up the laboratory synthesis method. This includes the use of larger reaction vessels, controlled addition of sodium periodate, and efficient purification techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Adenosine 5’-diphosphate, periodate oxidized sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound itself is a product of oxidation.
Reduction: It can be reduced back to its original form under specific conditions.
Substitution: The dialdehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4) in aqueous solution.
Reduction: Reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or hydrazines can react with the dialdehyde groups.
Major Products Formed
Oxidation: Adenosine 5’-diphosphate, periodate oxidized sodium salt.
Reduction: Adenosine diphosphate.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Adenosine 5’-diphosphate, periodate oxidized sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various biochemical assays and studies.
Biology: Employed to study mitochondrial permeability transition and enzyme interactions.
Medicine: Investigated for its potential role in modifying enzyme activities and metabolic pathways.
Industry: Utilized in the production of biochemical reagents and diagnostic tools.
Mecanismo De Acción
The mechanism of action of adenosine 5’-diphosphate, periodate oxidized sodium salt involves its interaction with specific enzymes and proteins. The dialdehyde groups formed upon oxidation can act as affinity labels, binding to active sites of enzymes and modifying their activity. This compound has been used to inactivate muscle pyruvate kinase and as an affinity label for the NAD+ binding site of recombinant Candida boidinii formate dehydrogenase .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 5’-triphosphate, periodate oxidized sodium salt: Similar in structure but with an additional phosphate group.
Adenosine, periodate oxidized: Lacks the diphosphate group, used in different biochemical contexts.
Uniqueness
Adenosine 5’-diphosphate, periodate oxidized sodium salt is unique due to its specific oxidation state and the presence of dialdehyde groups, which confer distinct biochemical properties. Its ability to act as an affinity label and modify enzyme activities sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H12N5NaO10P2 |
|---|---|
Peso molecular |
447.17 g/mol |
Nombre IUPAC |
sodium;[[2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H13N5O10P2.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)24-6(1-16)3-23-27(21,22)25-26(18,19)20;/h1-2,4-7H,3H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1 |
Clave InChI |
ZYXLYBMWCYEPQP-UHFFFAOYSA-M |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)[O-])C=O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12277972.png)


![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12277996.png)
![2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12278004.png)



![4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12278035.png)

![(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile](/img/structure/B12278038.png)
![(R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12278041.png)


